MAP4

概要

説明

微小管結合タンパク質4(MAP4)は、ヒトのthis compound遺伝子によってコードされるタンパク質です。 それは、微小管の動態と安定性の調節に重要な役割を果たす主要な非神経性微小管結合タンパク質です 。 This compoundは、細胞分裂、細胞内輸送、細胞形状の維持など、さまざまな細胞プロセスに関与しています .

準備方法

MAP4は、通常、組換えDNA技術を使用して調製されます。 this compoundをコードする遺伝子は発現ベクターにクローニングされ、その後、大腸菌や哺乳動物細胞などの適切な宿主細胞に導入されます。 宿主細胞は、this compoundタンパク質を発現させるために特定の条件下で培養され、その後、アフィニティークロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

科学的研究の応用

Oncogenic Role and Prognostic Marker

MAP4 has emerged as a crucial player in cancer biology. Research indicates that it acts as an oncogene and a prognostic marker , particularly in lung adenocarcinoma. Its overexpression correlates with poor patient outcomes, making it a target for therapeutic interventions. Notably, studies have demonstrated that inhibiting the phosphorylation of this compound can enhance the sensitivity of ovarian cancer cells to paclitaxel, a common chemotherapeutic agent. This suggests that this compound could be leveraged to improve treatment efficacy for ovarian cancer patients .

Case Studies

- Lung Adenocarcinoma : this compound was identified as an independent prognostic factor, with its expression levels linked to patient survival rates.

- Ovarian Cancer : Stabilization of microtubules by inhibiting this compound phosphorylation led to increased sensitivity to chemotherapy .

Molecular Fingerprinting in Drug Discovery

The MinHashed Atom Pair fingerprint with a diameter of four bonds (this compound) has been developed to analyze complex molecular structures. This fingerprinting technique is particularly useful in the field of natural product drug discovery. It allows researchers to map the structural diversity of non-canonical peptides and other complex molecules, facilitating the identification of bioactive compounds .

Applications in Natural Products

- Natural Products Atlas : The this compound fingerprint was utilized to analyze a vast database of natural products, revealing insights into the structural relationships among various compounds. This approach enhances the understanding of microbial natural products' diversity and aids in drug discovery efforts .

- Machine Learning Models : By employing this compound fingerprints, researchers have trained machine learning models to distinguish between microbial natural products from bacterial and fungal origins, providing a new dimension in the classification and utilization of these compounds .

Mitophagy and Cellular Responses

Recent studies have highlighted this compound's role in cellular responses under hypoxic conditions. Phosphorylated this compound (p-MAP4) has been shown to activate mitophagy, which is crucial for maintaining cellular homeostasis during stress conditions such as low oxygen availability. This self-degradation process via autophagy ensures that keratinocytes can migrate and proliferate effectively under hypoxia .

Key Findings

- p-MAP4's activation of mitophagy is mediated through its BH3 and LC3 interacting region domains, which are essential for its function as both a mitophagy initiator and substrate receptor.

- Disruption of these domains impairs the hypoxia-induced self-degradation of p-MAP4, negatively affecting keratinocyte responses to hypoxic stress .

作用機序

MAP4は、微小管に結合し、その安定性と動態を調節することにより、その効果を発揮します。 それは、オルガネラや小胞の微小管に沿った輸送を担当するキネシンやダイニンなどの分子モーターと相互作用します 。 GSK3βなどのキナーゼによるthis compoundのリン酸化は、微小管への結合親和性とその分子モーターとの相互作用を調節し、それにより細胞内輸送と細胞分裂に影響を与えます .

類似の化合物との比較

This compoundは、微小管結合タンパク質2(MAP2)やタウタンパク質(MAPT/TAU)などの他の微小管結合タンパク質に似ています。 this compoundは、非神経細胞での至る所的な発現が特徴であり、一方、MAP2とタウは主に神経細胞で発現されます 。 さらに、this compoundは、MAP2とタウと比較して、異なるリン酸化部位と調節機構を持っています .

類似の化合物

- 微小管結合タンパク質2(MAP2)

- タウタンパク質(MAPT/TAU)

This compoundの非神経細胞における独自の役割とその異なる調節機構は、細胞生物学、神経生物学、がん研究など、さまざまな分野の研究のための貴重な標的となっています .

類似化合物との比較

MAP4 is similar to other microtubule-associated proteins such as microtubule-associated protein 2 (MAP2) and tau protein (MAPT/TAU). this compound is unique in its ubiquitous expression in non-neuronal cells, whereas MAP2 and tau are primarily expressed in neurons . Additionally, this compound has distinct phosphorylation sites and regulatory mechanisms compared to MAP2 and tau .

Similar Compounds

- Microtubule-associated protein 2 (MAP2)

- Tau protein (MAPT/TAU)

This compound’s unique role in non-neuronal cells and its distinct regulatory mechanisms make it a valuable target for research in various fields, including cell biology, neurobiology, and cancer research .

生物活性

Microtubule-associated protein 4 (MAP4) plays a significant role in various cellular processes, including organelle transport, cancer progression, and muscle cell differentiation. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms, implications in disease, and potential therapeutic applications.

Organelle Transport Regulation

This compound is crucial for regulating the bidirectional transport of organelles along microtubules. It achieves this by:

- Tethering Cargo : this compound binds to cargo and microtubules, impairing the force generation of plus-end motors like kinesin-1, allowing for a bias towards minus-end transport facilitated by dynein .

- Phosphorylation : The phosphorylation of this compound by GSK3β enhances its ability to interact with motor proteins and cargo complexes, thereby influencing organelle distribution .

Role in Cancer Biology

This compound has been implicated as an oncogene and a prognostic marker in various cancers:

- Lung Adenocarcinoma : Elevated this compound expression correlates with radiation resistance and poor prognosis. Studies using RT-qPCR and immunohistochemistry have confirmed its role in promoting cell migration and invasion .

- Ovarian Cancer : Inhibition of this compound phosphorylation has been shown to enhance sensitivity to paclitaxel, suggesting a potential strategy for improving treatment outcomes .

- Prostate Cancer : this compound serves as a biomarker for differentiating between prostate tumors with varying malignancy levels .

Structure-Activity Relationship Studies

Recent studies have utilized this compound fingerprints to analyze the structure-activity relationships (SAR) of peptides. For example:

- Antimicrobial Peptides Against MRSA : A dataset of 223 peptides was analyzed to identify critical residues that influence antibacterial activity. The this compound fingerprinting method allowed researchers to visualize structural diversity and activity cliffs, enhancing the design of peptide-based therapeutics .

Neuroprotective Applications

Research into this compound kinase inhibitors has identified neuroprotective compounds that target the MAP4K family. Notable findings include:

- Broad-Spectrum Kinase Inhibitors : Compounds such as Gö6976 and sunitinib were found to protect motor neurons from endoplasmic reticulum (ER) stress. Further investigations aim to optimize these inhibitors for better efficacy in neurodegenerative models .

Summary of this compound Functions and Implications

Research Findings on this compound Activity

特性

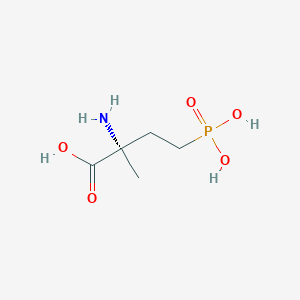

IUPAC Name |

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONKEGXLWUDTCF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCP(=O)(O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935660 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157381-42-5 | |

| Record name | 4-Phosphono-L-isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-2-methyl-4-phosphono-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MAP4 interact with microtubules?

A1: this compound binds to microtubules through its C-terminal microtubule-binding domain, which contains three imperfect 18-amino acid repeats. These repeats are homologous to those found in the microtubule-binding domains of neuronal MAPs, MAP2, and tau. [, , ]

Q2: Does this compound bind uniformly to all microtubules?

A2: No, research suggests that microtubules within a single cell can display heterogeneity in their this compound content. For example, thin processes extending from monkey kidney cells and human neuroblastoma cells have been observed to be deficient in this compound. []

Q3: What is the primary effect of this compound binding to microtubules?

A3: this compound acts as a microtubule stabilizer. This stabilization has been shown to influence cell growth, organelle motility, and cellular response to anti-microtubule drugs. [, , , , ]

Q4: How does phosphorylation affect this compound's interaction with microtubules?

A4: Phosphorylation of this compound by kinases like p34cdc2 kinase and protein kinase C (PKC) can modulate its microtubule-stabilizing activity. While phosphorylation doesn't prevent this compound from binding to microtubules, it can reduce its ability to promote microtubule assembly and stability. [, , ]

Q5: What is the role of the proline-rich region in this compound's interaction with microtubules?

A5: The proline-rich region of this compound's microtubule-binding domain plays a significant role in both microtubule nucleation and stabilization. [, , ]

Q6: Does this compound interact with other cytoskeletal components besides microtubules?

A6: Yes, research suggests that this compound can bind to actin filaments, altering their properties and potentially influencing cellular processes like neuritogenesis. []

Q7: What are the different isoforms of this compound and how are they generated?

A7: this compound exists in several isoforms that differ in the number of repeated elements within their microtubule-binding domains. These isoforms are generated through alternative RNA splicing of a single this compound gene. []

Q8: Does this compound have a specific role in muscle tissue?

A9: Yes, a muscle-specific variant of this compound (othis compound) plays a crucial role in myogenesis. It is essential for normal myogenic differentiation, cell elongation, cell-cell fusion, and the organization of paraxial microtubules, which are critical for sarcomere formation. []

Q9: What is the role of this compound in cell cycle progression?

A10: this compound is ubiquitously expressed in proliferating cells and its phosphorylation status can impact cell cycle progression. Specifically, mutations that prevent phosphorylation of specific serine residues in this compound's microtubule-binding domain have been shown to alter cell division dynamics. []

Q10: How does this compound influence organelle motility and trafficking?

A11: Overexpression of this compound or its microtubule-binding domain can inhibit the movement of organelles along microtubules, potentially affecting processes like receptor-mediated endocytosis and Golgi positioning. []

Q11: How is this compound implicated in cardiac hypertrophy and heart failure?

A12: In pressure overload-induced cardiac hypertrophy, there is increased this compound expression and decoration of a dense microtubule network. This excessive this compound decoration can inhibit receptor recycling (e.g., β-adrenergic receptors), contributing to cardiac dysfunction. [, ]

Q12: Does this compound play a role in cancer?

A13: Yes, studies have shown that this compound expression is elevated in various cancers, including lung adenocarcinoma. High this compound levels are correlated with tumor progression and poor patient survival. In vitro studies demonstrate that this compound knockdown can suppress the migration and invasion of cancer cells. [, ]

Q13: Can this compound expression levels predict response to chemotherapy?

A14: Research suggests that this compound levels might serve as a predictive marker for chemotherapy response. For instance, high this compound expression has been linked to increased sensitivity to paclitaxel, a microtubule-stabilizing drug, and decreased sensitivity to vinca alkaloids, which promote microtubule depolymerization. [, , ]

Q14: Can DNA damage influence this compound expression and chemosensitivity?

A15: Yes, DNA damage can induce wild-type p53, which in turn represses this compound expression. This reduction in this compound levels has been linked to decreased sensitivity to paclitaxel and increased sensitivity to vinblastine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。